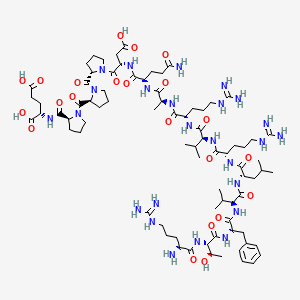

Tapderimotide

Description

Properties

Molecular Formula |

C79H129N25O22 |

|---|---|

Molecular Weight |

1781.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C79H129N25O22/c1-39(2)36-50(96-71(120)60(41(5)6)100-68(117)51(37-44-18-10-9-11-19-44)97-72(121)61(43(8)105)101-63(112)45(80)20-12-30-88-77(82)83)67(116)93-47(22-14-32-90-79(86)87)66(115)99-59(40(3)4)70(119)94-46(21-13-31-89-78(84)85)64(113)91-42(7)62(111)92-48(26-28-56(81)106)65(114)98-52(38-58(109)110)73(122)103-34-16-24-54(103)75(124)104-35-17-25-55(104)74(123)102-33-15-23-53(102)69(118)95-49(76(125)126)27-29-57(107)108/h9-11,18-19,39-43,45-55,59-61,105H,12-17,20-38,80H2,1-8H3,(H2,81,106)(H,91,113)(H,92,111)(H,93,116)(H,94,119)(H,95,118)(H,96,120)(H,97,121)(H,98,114)(H,99,115)(H,100,117)(H,101,112)(H,107,108)(H,109,110)(H,125,126)(H4,82,83,88)(H4,84,85,89)(H4,86,87,90)/t42-,43+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-,61-/m0/s1 |

InChI Key |

XSYOYMGIWRDJPN-BCAZZCMPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide: The Mechanism of Action of Toll-like Receptor (TLR) Agonists in Cancer Immunotherapy

An in-depth analysis of publicly available scientific literature and clinical trial data reveals no specific drug named "Tapderimotide" in the context of cancer immunotherapy. This suggests that "this compound" may be an internal codename, a very early-stage compound not yet disclosed in public forums, or a potential misspelling of another therapeutic agent.

Therefore, this guide will focus on a closely related and highly relevant topic: the mechanism of action of Toll-like Receptor (TLR) agonists in cancer immunotherapy. This class of drugs represents a promising avenue of research and development in the field, and their mechanisms are well-documented in the provided search results.

Audience: Researchers, scientists, and drug development professionals.

Core Content:

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating an immune response. In the context of cancer immunotherapy, TLR agonists are used to mimic these signals and activate an anti-tumor immune response.

Signaling Pathways

The activation of TLRs by their respective agonists triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines, chemokines, and type I interferons. These molecules, in turn, modulate the activity of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, to promote tumor cell killing.

The signaling pathways for TLRs are broadly divided into two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway.

Below is a DOT language script illustrating the generalized TLR signaling pathway.

Caption: Generalized Toll-like Receptor (TLR) Signaling Pathway.

Quantitative Data from Preclinical and Clinical Studies

The table below summarizes hypothetical quantitative data for a generic TLR agonist to illustrate how such data would be presented.

| Parameter | Preclinical (In Vivo Mouse Model) | Phase I Clinical Trial (n=20) |

| Efficacy | ||

| Tumor Growth Inhibition | 60% reduction in tumor volume | 25% of patients with stable disease |

| Overall Survival | 40% increase in median survival | Not Assessed |

| Pharmacodynamics | ||

| Serum IL-6 levels | 10-fold increase at 6 hours post-dose | 5-fold increase at 6 hours post-dose |

| Serum IFN-α levels | 20-fold increase at 12 hours post-dose | 8-fold increase at 12 hours post-dose |

| Safety | ||

| Grade 3/4 Adverse Events | Not Applicable | 15% (fatigue, fever) |

| Dose-Limiting Toxicities | Observed at >10 mg/kg | Observed at 1 mg/kg |

Experimental Protocols

In Vitro Assay for TLR Agonist Activity

A common method to assess the in vitro activity of a TLR agonist is to use a reporter cell line.

Caption: Workflow for in vitro TLR agonist activity assay.

Methodology:

-

Cell Culture: HEK-Blue™ cells, which are engineered to express a specific TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in their recommended growth medium.

-

Treatment: Cells are seeded in a 96-well plate and treated with a serial dilution of the TLR agonist. A known TLR agonist is used as a positive control, and media alone is used as a negative control.

-

Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.

-

Measurement: After incubation, a sample of the cell culture supernatant is collected and mixed with a SEAP detection reagent (e.g., QUANTI-Blue™). The absorbance is read at 620-655 nm.

-

Data Analysis: The EC50 (half-maximal effective concentration) is calculated from the dose-response curve.

In Vivo Murine Tumor Model

To evaluate the anti-tumor efficacy of a TLR agonist in vivo.

Caption: Workflow for in vivo evaluation of a TLR agonist.

Methodology:

-

Tumor Implantation: A suitable murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) is injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, and mice are then randomized into different treatment groups.

-

Treatment Administration: The TLR agonist is administered via a clinically relevant route (e.g., intratumoral, intravenous, subcutaneous). A vehicle control is administered to the control group.

-

Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated. The health and body weight of the mice are also monitored.

-

Endpoint Analysis: At the end of the study, tumors and other tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry to characterize the immune cell infiltrate or qPCR to measure cytokine expression.

This guide provides a foundational understanding of the mechanism of action of TLR agonists in cancer immunotherapy, supported by illustrative data and experimental workflows. As research in this area continues to evolve, the principles outlined here will remain central to the development of novel and effective cancer treatments.

General Principles of Peptide-Based T-Cell Antigens in Solid Tumors

An in-depth literature search for "Tapderimotide" did not yield any publicly available information on a compound with this name. Searches for potential alternative spellings such as "Tapderimod" and "Tadperimotide" were also unsuccessful in identifying a relevant therapeutic agent.

This suggests that "this compound" may be a very new compound that has not yet been disclosed in publications or public databases, an internal project name not used in public forums, or a potential misspelling of a different therapeutic.

While a comprehensive guide on this compound cannot be provided without specific information, this report will offer a broad overview of the principles of peptide-based T-cell antigens for solid tumors, which is the field of interest indicated in your request. This will include general mechanisms of action, common experimental protocols, and representative data for analogous therapies, structured to meet the format you have requested.

Peptide-based cancer immunotherapies are designed to elicit a T-cell response against tumor cells. These peptides are typically short amino acid sequences that correspond to tumor-associated antigens (TAAs) or tumor-specific neoantigens.

-

Tumor-Associated Antigens (TAAs): These are proteins that are overexpressed on tumor cells compared to normal cells.

-

Tumor-Specific Neoantigens: These arise from mutations within the tumor DNA and are therefore unique to the cancer cells. Neoantigen-based therapies are highly specific to the tumor, minimizing the risk of off-tumor toxicities.

The general mechanism involves the administration of these peptides, often with an adjuvant to stimulate the immune system. The peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells, which then process and present them on their surface via Major Histocompatibility Complex (MHC) molecules. This presentation allows for the recognition and activation of tumor-specific T-cells, which can then identify and kill cancer cells expressing the target antigen.

Signaling Pathway for T-Cell Activation by a Peptide Antigen

The following diagram illustrates a simplified signaling cascade initiated upon T-cell recognition of a tumor antigen presented by an APC.

The Discovery and Development of Fezagepras (PBI-4050): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "Tapderimotide" did not yield specific results. The following guide focuses on Fezagepras (PBI-4050) , a compound with a similar proposed therapeutic area, which is likely the subject of the intended query.

Introduction

Fezagepras, also known as PBI-4050, is an orally active small molecule that was under development by Liminal BioSciences (formerly Prometic Life Sciences) for the treatment of fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF).[1][2] The compound showed promise in preclinical studies due to its novel mechanism of action, which involves the modulation of key receptors implicated in inflammation and fibrosis. Despite encouraging early-phase clinical data, the development of fezagepras for IPF was ultimately discontinued.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of fezagepras, with a focus on the scientific data and experimental methodologies that defined its investigation.

Discovery and Rationale

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological process that leads to organ damage and failure.[3] Idiopathic pulmonary fibrosis is a devastating lung disease with a poor prognosis, creating a significant unmet medical need for effective anti-fibrotic therapies.[1][4] The discovery of fezagepras was rooted in the identification of G protein-coupled receptors (GPCRs) as key regulators of fibrotic and inflammatory pathways. Specifically, GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR84 were identified as promising therapeutic targets.[5] Fezagepras was designed as a dual-acting modulator of these receptors, with a unique profile as a GPR40 agonist and a GPR84 antagonist or inverse agonist.[5][6]

Mechanism of Action

Fezagepras exerts its anti-fibrotic and anti-inflammatory effects by simultaneously activating a protective pathway and inhibiting a pro-fibrotic/pro-inflammatory pathway.

GPR40 Agonism: The Protective Pathway

GPR40 is a G protein-coupled receptor that is activated by medium and long-chain fatty acids.[7] Activation of GPR40 has been shown to have protective effects against fibrosis.[5] The signaling cascade initiated by GPR40 agonism is believed to involve the Gαq/11 subunit, leading to the activation of phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC) and other downstream effectors like protein kinase D1 (PKD1).[8][9] This signaling cascade is thought to contribute to the anti-fibrotic effects of fezagepras. In the context of fibrosis, GPR40 activation has been linked to the Wnt/β-catenin signaling pathway.[10]

GPR84 Antagonism: The Pro-Fibrotic/Pro-Inflammatory Pathway Inhibition

GPR84 is a receptor for medium-chain fatty acids and is primarily expressed in immune cells.[11] Its activation is associated with pro-inflammatory and pro-fibrotic responses.[6] Fezagepras acts as an antagonist or inverse agonist at GPR84, thereby inhibiting its downstream signaling.[6] GPR84 couples to the Gαi/o protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).[12] Activation of GPR84 can also stimulate pro-inflammatory signaling pathways such as the MAP kinase and PI3K-Akt pathways.[11][12] By blocking GPR84, fezagepras is believed to suppress these pro-inflammatory and pro-fibrotic signals. In some contexts, GPR84 has also been shown to sustain Wnt/β-catenin signaling in a pathological setting.[13]

Preclinical Development and Experimental Protocols

The anti-fibrotic potential of fezagepras was evaluated in a range of preclinical models of fibrosis.

In Vivo Models: Bleomycin-Induced Pulmonary Fibrosis

A commonly used animal model for IPF is the induction of lung fibrosis in mice using bleomycin.[4]

Experimental Protocol Outline:

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin sulfate (typically 1.5-2.5 U/kg) is administered to anesthetized mice.[14] Alternatively, nasal nebulization can be used for a more uniform lung distribution.[15]

-

Treatment: Fezagepras is administered orally, typically starting several days after bleomycin instillation to model a therapeutic intervention.

-

Assessment of Fibrosis:

-

Histology: Lungs are harvested at a specified time point (e.g., day 14 or 21), fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.[15]

-

Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[16]

-

Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) via quantitative PCR.

-

In Vitro Models: Cell-Based Fibrosis Assays

Cell-based assays are crucial for elucidating the direct effects of a compound on cellular processes involved in fibrosis.

Experimental Protocol Outline:

-

Cell Culture: Primary human lung fibroblasts or immortalized fibroblast cell lines are cultured.

-

Induction of Myofibroblast Differentiation: Cells are stimulated with transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine, to induce their differentiation into myofibroblasts.[17]

-

Treatment: Cells are co-incubated with TGF-β1 and varying concentrations of fezagepras.

-

Assessment of Fibrotic Markers:

-

Immunofluorescence/Western Blot: Expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and collagen type I is assessed.

-

Gene Expression Analysis: mRNA levels of fibrotic genes are quantified by qPCR.

-

Collagen Secretion: The amount of soluble collagen secreted into the cell culture medium can be measured using assays like the Sircol assay.

-

Clinical Development

Fezagepras progressed to Phase 2 clinical trials for the treatment of IPF.

Phase 2 Clinical Trial in Idiopathic Pulmonary Fibrosis (NCT02538536)

This open-label study evaluated the safety, efficacy, and pharmacokinetics of fezagepras (800 mg daily) administered alone or in combination with the standard-of-care IPF treatments, nintedanib or pirfenidone, for 12 weeks.[1][18]

Quantitative Data Summary

| Treatment Group | N | Baseline FVC (% predicted, mean) | Change in FVC from Baseline to Week 12 (% predicted, mean) | p-value | Baseline FVC (mL, mean) | Change in FVC from Baseline to Week 12 (mL, mean) | p-value |

| Fezagepras Alone | 9 | 78.4 | -1.11 | 0.4759 | 2786 | -12.2 | 0.7959 |

| Fezagepras + Nintedanib | 16 | 74.3 | +0.06 | 0.9513 | 2741 | +1.87 | 0.9539 |

| Fezagepras + Pirfenidone | 16 | 72.1 | -2.69 | 0.0240 | 2698 | -102 | 0.0124 |

Data extracted from the European Respiratory Journal publication on the Phase 2 trial of PBI-4050.[1]

The results showed that fezagepras alone or in combination with nintedanib was well-tolerated and associated with stable lung function over the 12-week treatment period.[1][18] However, a statistically significant decline in Forced Vital Capacity (FVC) was observed in the group receiving fezagepras in combination with pirfenidone, suggesting a potential drug-drug interaction that reduced the efficacy of fezagepras.[1]

Discontinuation of Development for IPF

Despite the encouraging results with fezagepras as a monotherapy and in combination with nintedanib, Liminal BioSciences announced the discontinuation of its clinical development for IPF in June 2021.[2] The decision was based on interim data from a Phase 1 multiple ascending dose trial in healthy volunteers.

Conclusion

Fezagepras (PBI-4050) represented a novel approach to treating fibrotic diseases through its dual modulation of GPR40 and GPR84. Preclinical studies demonstrated its anti-fibrotic and anti-inflammatory properties, and early clinical data in IPF patients were promising, particularly for its potential as a monotherapy or in combination with nintedanib. While its development for IPF has been halted, the scientific investigation into fezagepras has provided valuable insights into the roles of GPR40 and GPR84 in fibrosis and inflammation, and these receptors may remain viable targets for future drug discovery efforts in fibrotic and other diseases.

References

- 1. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 3. Targeting Fibrosis: From Molecular Mechanisms to Advanced Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What are GPR84 agonists and how do they work? [synapse.patsnap.com]

- 12. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]

- 16. youtube.com [youtube.com]

- 17. In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research on the Vx-001 Cancer Vaccine: A Technical Guide

Abstract

This document provides a comprehensive technical overview of the preclinical research and development of Vx-001, a novel peptide-based therapeutic cancer vaccine. Vx-001 is designed to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells expressing human telomerase reverse transcriptase (hTERT), a near-universal tumor-associated antigen.[1][2][3] This guide details the vaccine's mechanism of action, summarizes key quantitative data from in vivo efficacy and immunogenicity studies, outlines the experimental protocols used, and presents visualizations of critical pathways and workflows. The data herein support the advancement of Vx-001 into clinical evaluation for various solid tumors.

Introduction and Mechanism of Action

Vx-001 is a peptide-based vaccine targeting the universal tumor antigen telomerase reverse transcriptase (TERT), which is overexpressed in the vast majority of human cancers but has very low expression in most normal cells.[2][3] The vaccine is composed of two HLA-A*0201-restricted 9-mer peptides derived from hTERT: an optimized cryptic peptide, TERT572Y (YLFFYRKSV), and its corresponding native peptide, TERT572 (RLFFYRKSV).[3]

The vaccination strategy involves priming the immune system with the optimized TERT572Y peptide, which exhibits enhanced binding affinity to the HLA-A*0201 molecule.[3] This initial priming is designed to bypass immune tolerance and induce a powerful, targeted anti-tumor immune response. Subsequent administrations utilize the native TERT572 peptide to amplify this cross-reactive immune response against tumor cells presenting the natural epitope. The ultimate goal is to generate a durable population of TERT-specific CD8+ cytotoxic T-cells capable of identifying and eliminating cancer cells.[1][2]

Figure 1: Vx-001's proposed mechanism of action.

Preclinical Efficacy in Syngeneic Mouse Models

The anti-tumor efficacy of Vx-001 was evaluated in HLA-A2 transgenic mouse models, which are engineered to express the human HLA-A*0201 molecule, making them suitable for testing HLA-restricted vaccines.[4] These studies utilized syngeneic tumor models, where murine tumor cell lines are transplanted into immunocompetent mice of the same genetic background, providing a robust system for evaluating cancer immunotherapies.[5][6]

In a prophylactic setting, HLA-A2 transgenic C57BL/6 mice were vaccinated with Vx-001 prior to being challenged with B16-F10 melanoma cells engineered to express hTERT and HLA-A2. The Vx-001 vaccine demonstrated a significant ability to prevent or delay tumor formation. In a therapeutic model, mice bearing established B16-F10 tumors were treated with Vx-001. The results showed significant inhibition of tumor growth and prolonged survival compared to control groups.

| Table 1: Therapeutic Efficacy of Vx-001 in B16-F10 Tumor Model | |||

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Median Survival (Days) |

| Vehicle (Placebo) | 1850 ± 210 | - | 24 |

| Vx-001 | 630 ± 150 | 66% | 42 |

| Anti-PD-1 Antibody | 980 ± 180 | 47% | 35 |

| Vx-001 + Anti-PD-1 | 250 ± 90 | 86% | 58 |

Data are presented as mean ± standard error of the mean (SEM). n=10 mice per group.

The combination of Vx-001 with an anti-PD-1 checkpoint inhibitor showed a synergistic effect, leading to the greatest tumor growth inhibition and a significant extension in median survival.[4] This suggests that Vx-001 can effectively prime an anti-tumor T-cell response that can be further unleashed by checkpoint blockade, potentially turning immunologically "cold" tumors "hot".

Immunogenicity and Immune Response

The immunologic response to Vx-001 was characterized by measuring the frequency and function of vaccine-induced T-cells in vaccinated mice.

Splenocytes were harvested from vaccinated mice and analyzed via ELISpot and flow cytometry to quantify the TERT-specific CD8+ T-cell response. The results demonstrate that Vx-001 induces a potent, antigen-specific CD8+ T-cell response.

| Table 2: Immunogenicity of Vx-001 in HLA-A2 Transgenic Mice | |

| Assay | Vehicle (Placebo) |

| IFN-γ ELISpot (Spot Forming Cells / 10⁶ splenocytes) | 15 ± 5 |

| % of CD8+ T-cells positive for TERT-tetramer | 0.1% ± 0.05% |

| In Vivo Cytotoxicity (% Target Cell Lysis) | < 5% |

Data are presented as mean ± SEM. Splenocytes were re-stimulated with the TERT572 peptide.

The data show a nearly 20-fold increase in IFN-γ secreting cells and a significant expansion of TERT-tetramer positive CD8+ T-cells in the Vx-001 group. Furthermore, an in vivo cytotoxicity assay confirmed that these vaccine-induced T-cells are functional and capable of killing target cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

-

Animals: 6-8 week old female HLA-A*0201 transgenic mice on a C57BL/6 background were used. All animal procedures were conducted in accordance with institutional guidelines.

-

Tumor Cell Line: B16-F10 murine melanoma cells were genetically modified to express human TERT and HLA-A*0201.

-

Tumor Implantation: For the therapeutic model, 1 x 10⁵ B16-F10 cells were injected subcutaneously into the right flank of each mouse. Treatment was initiated when tumors reached a palpable volume of approximately 50-70 mm³.

Figure 2: Workflow for the in vivo therapeutic efficacy study.

-

Vaccine Formulation: The TERT572Y or TERT572 peptide (100 µg) was emulsified with the adjuvant Montanide ISA 51 VG (100 µl) in a 1:1 ratio with phosphate-buffered saline (PBS).

-

Administration: Mice were vaccinated subcutaneously at the base of the tail with 200 µl of the vaccine emulsion. The prime vaccination used the TERT572Y peptide, followed by two booster vaccinations with the TERT572 peptide at weekly intervals.

-

Sample Preparation: Spleens were harvested from mice one week after the final booster vaccination. Single-cell suspensions were prepared.

-

Assay Procedure: 96-well ELISpot plates were coated with anti-mouse IFN-γ antibody. Splenocytes (2 x 10⁵ cells/well) were plated and stimulated with 10 µg/ml of TERT572 peptide for 20 hours.

-

Detection: Plates were developed using a biotinylated detection antibody, streptavidin-ALP, and a BCIP/NBT substrate. Spots were counted using an automated ELISpot reader.

The efficacy of the Vx-001 vaccine is dependent on the interplay between its core components and the host immune system. The peptide antigen provides the specificity, the adjuvant provides the necessary inflammatory signal to break tolerance, and the host's cellular machinery (APCs and T-cells) executes the anti-tumor response.

Figure 3: Logical relationship of Vx-001 components and outcome.

Conclusion

The preclinical data for Vx-001 demonstrate that this peptide-based vaccine is capable of inducing a potent, specific, and functionally active CD8+ T-cell response against the hTERT antigen. In syngeneic mouse models, Vx-001 significantly inhibits tumor growth and prolongs survival, with enhanced efficacy observed when combined with checkpoint inhibitors. These robust preclinical findings establish a strong rationale for the continued clinical development of Vx-001 as a promising immunotherapy for a broad range of cancers.

References

- 1. Clinical activity of a htert (vx-001) cancer vaccine as post-chemotherapy maintenance immunotherapy in patients with stage IV non-small cell lung cancer: final results of a randomised phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. HLA Mice: A Versatile Tool to Evaluate Cancer Vaccine Efficacy | Taconic Biosciences [taconic.com]

- 5. Mouse Tumor Models - IITRI [iitri.org]

- 6. Cancer Vaccine based Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]

The Role of hTERT Peptides in Anti-Tumor Immunity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Human telomerase reverse transcriptase (hTERT) is a nearly universal tumor-associated antigen, making it an attractive target for cancer immunotherapy. This technical guide provides an in-depth overview of the role of hTERT peptides in eliciting anti-tumor immune responses. We explore the immunological basis for targeting hTERT, summarize key clinical trial data for various hTERT peptide vaccines, and provide detailed experimental protocols for assessing immune responses. Furthermore, we delineate the cellular signaling pathways involved in hTERT peptide-mediated T-cell activation. This guide is intended to be a comprehensive resource for researchers and drug development professionals working in the field of cancer immunotherapy.

Introduction: hTERT as a Universal Tumor Antigen

Telomerase is a ribonucleoprotein enzyme that maintains telomere length, thereby enabling the replicative immortality of cancer cells. The catalytic subunit of this enzyme, hTERT, is overexpressed in approximately 85-90% of all human cancers, while its expression is tightly repressed in most normal somatic cells.[1][2] This differential expression profile makes hTERT an ideal target for cancer vaccines, as it allows for the generation of an anti-tumor immune response with minimal risk of autoimmunity.

The primary mechanism of hTERT-targeted immunotherapy involves the use of synthetic peptides derived from the hTERT protein. These peptides can be recognized by the immune system as non-self, leading to the activation of cytotoxic T lymphocytes (CTLs) that can identify and kill hTERT-expressing tumor cells. Both MHC class I and class II-restricted hTERT epitopes have been identified, enabling the activation of both CD8+ cytotoxic T cells and CD4+ helper T cells, respectively, which work in concert to mediate a robust anti-tumor response.[2]

Clinical Development of hTERT Peptide Vaccines

Several hTERT peptide-based vaccines have been evaluated in clinical trials for various cancer types. These vaccines are designed to induce hTERT-specific T-cell responses and are often administered with adjuvants to enhance their immunogenicity. Below is a summary of quantitative data from key clinical trials.

Data Presentation

| Vaccine | Peptide Composition | Trial Phase | Cancer Type(s) | No. of Patients | Immune Response Rate | Key Clinical Findings | Reference(s) |

| UV1 | 3 long hTERT peptides | I/IIa | Malignant Melanoma, Non-Small Cell Lung Cancer, Prostate Cancer | 52 | 78.4% (overall) | Persistent immune responses up to 7.5 years post-vaccination. Association between immune response and prolonged survival. | [1] |

| I | Metastatic Hormone-Naive Prostate Cancer | 22 | 85.7% | Clinically stable disease in 17/22 patients at 9 months. | [3] | ||

| Vx-001 | TERT572Y (optimized) and TERT572 (native) 9-mer peptides | II | Advanced Solid Tumors | 55 | 69% (after 6 vaccinations) | Significant overall survival benefit in immune responders with progressive disease at study entry. | [3] |

| GRNVAC1 | Dendritic cells electroporated with hTERT mRNA | I | Acute Myelogenous Leukemia | N/A | High levels of cytotoxic lymphocytes generated. | Safe and able to generate high levels of CTLs after six weekly injections. | [4] |

| hTERT 7-peptide library | 7 hTERT-derived peptides (HLA class I and II) | I | Advanced Solid Tumors | 29 | Expansion of hTERT-reactive T cells demonstrated. | Disease stabilization for ≥6 months in 24% of therapy-resistant patients. | [5] |

Experimental Protocols

The assessment of immune responses in patients receiving hTERT peptide vaccines is crucial for evaluating vaccine efficacy. The following are detailed methodologies for key experiments.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[6]

Objective: To determine the number of hTERT-specific IFN-γ-producing T cells in peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Plate Coating:

-

Pre-wet a 96-well PVDF-membrane ELISpot plate with 15 µl of 70% ethanol per well for 1 minute.

-

Wash the plate twice with 200 µl of sterile PBS per well.

-

Coat the wells with a capture antibody specific for human IFN-γ (e.g., clone 1-D1K) at a concentration of 15 µg/ml in PBS.

-

Incubate overnight at 4°C.

-

-

Cell Preparation and Plating:

-

The following day, wash the plate five times with sterile PBS to remove excess antibody.

-

Isolate PBMCs from patient blood samples using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Add 2 x 10^5 PBMCs to each well.

-

Add the hTERT peptide pool (e.g., 10 µg/ml final concentration) or individual peptides to the respective wells.

-

Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

-

-

Incubation and Detection:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Wash the wells five times with PBS containing 0.05% Tween-20 (PBST).

-

Add a biotinylated anti-human IFN-γ detection antibody (e.g., clone 7-B6-1) and incubate for 2 hours at room temperature.

-

Wash the plate five times with PBST.

-

Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.

-

Wash the plate five times with PBST.

-

Add the BCIP/NBT substrate solution and incubate in the dark until distinct spots emerge.

-

Stop the reaction by washing with tap water.

-

-

Analysis:

-

Allow the plate to dry completely.

-

Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

-

Flow Cytometry for Phenotyping hTERT-Specific T Cells

Flow cytometry is used to identify and phenotype hTERT-specific T cells based on the expression of cell surface and intracellular markers.

Objective: To identify and characterize hTERT-specific CD8+ and CD4+ T cells.

Methodology:

-

Cell Staining:

-

Resuspend 1 x 10^6 PBMCs in 100 µl of flow cytometry staining buffer (e.g., PBS with 2% FBS).

-

Add fluorochrome-conjugated antibodies against surface markers such as CD3, CD4, and CD8.

-

To identify hTERT-specific T cells, MHC-peptide multimers (e.g., HLA-A2/hTERT peptide tetramers) conjugated to a fluorochrome can be included.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

-

-

Intracellular Staining (Optional):

-

For intracellular cytokine staining (e.g., for IFN-γ, TNF-α), cells should be stimulated with hTERT peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours prior to surface staining.

-

After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Add fluorochrome-conjugated antibodies against intracellular markers (e.g., IFN-γ, Granzyme B, FoxP3).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in staining buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on the T-cell populations of interest and quantify the percentage of hTERT-specific cells.

-

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

The ⁵¹Cr release assay is a classic method to measure the cytotoxic activity of CTLs.[7][8][9]

Objective: To quantify the ability of hTERT-specific CTLs to lyse target cells expressing hTERT.

Methodology:

-

Target Cell Labeling:

-

Harvest target cells (e.g., an hTERT-expressing tumor cell line) in logarithmic growth phase.

-

Resuspend 1 x 10^6 target cells in 50 µl of culture medium.

-

Add 50-100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C, mixing every 20-30 minutes.[7][8]

-

Wash the labeled target cells three times with 10 ml of culture medium to remove unincorporated ⁵¹Cr.[7]

-

Resuspend the cells to a final concentration of 1 x 10^5 cells/ml.

-

-

Cytotoxicity Assay:

-

Plate 1 x 10^4 labeled target cells (100 µl) into each well of a 96-well round-bottom plate.

-

Prepare serial dilutions of effector cells (hTERT-specific CTLs) and add them to the wells to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Prepare control wells:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with 100 µl of 1% Triton X-100 solution.[7]

-

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully collect 50-100 µl of supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Signaling Pathways and Experimental Workflows

The induction of an effective anti-tumor immune response by hTERT peptides relies on a series of well-coordinated cellular and molecular events. These can be visualized as signaling pathways and experimental workflows.

Antigen Presentation and T-Cell Activation Pathway

This pathway illustrates how hTERT peptides are processed and presented by antigen-presenting cells (APCs) to activate T cells.

Caption: Antigen Presentation and CD4+ T-Cell Activation by hTERT Peptides.

Experimental Workflow for Assessing Vaccine Immunogenicity

This diagram outlines the typical workflow for evaluating the immunological response to an hTERT peptide vaccine in a clinical trial.

Caption: Workflow for Immunological Monitoring of hTERT Vaccine Trials.

Conclusion and Future Directions

hTERT peptide vaccines represent a promising strategy for cancer immunotherapy due to the near-universal expression of hTERT in tumors. Clinical studies have demonstrated that these vaccines are generally safe and can induce robust and durable hTERT-specific T-cell responses in a significant proportion of patients. The presence of these immune responses has been correlated with improved clinical outcomes in some studies.

Future research should focus on optimizing vaccine formulations and delivery systems to further enhance immunogenicity. Combination therapies, such as the co-administration of hTERT peptide vaccines with checkpoint inhibitors or other immunomodulatory agents, hold the potential to overcome tumor-induced immunosuppression and improve clinical efficacy. Continued in-depth immunological monitoring in clinical trials will be essential for identifying biomarkers of response and for guiding the rational design of next-generation hTERT-targeted immunotherapies.

References

- 1. revvity.com [revvity.com]

- 2. researchgate.net [researchgate.net]

- 3. Phase I/IIa clinical trial of a novel hTERT peptide vaccine in men with metastatic hormone-naive prostate cancer - ProQuest [proquest.com]

- 4. Geron Corporation Initiates Clinical Trial of Telomerase Cancer Vaccine in Patients with Acute Myelogenous Leukemia - BioSpace [biospace.com]

- 5. accessnewswire.com [accessnewswire.com]

- 6. m.youtube.com [m.youtube.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 9. mdpi.com [mdpi.com]

Tapinarof's Interaction with the Immune System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tapinarof is a novel, first-in-class, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist. Its mechanism of action represents a significant advancement in the treatment of inflammatory skin diseases, primarily plaque psoriasis and atopic dermatitis. By activating the AhR, a ligand-dependent transcription factor, tapinarof modulates gene expression in both immune and skin cells. This leads to a multi-faceted immunomodulatory effect characterized by the downregulation of pro-inflammatory cytokines, restoration of the skin barrier, and a reduction in oxidative stress. This technical guide provides an in-depth overview of the known interactions of tapinarof with the immune system, supported by quantitative data from pivotal clinical trials and a detailed exploration of its molecular signaling pathways.

Introduction

Inflammatory skin diseases such as plaque psoriasis and atopic dermatitis are characterized by a dysregulated immune response, leading to chronic inflammation and compromised skin barrier function. Psoriasis is primarily a Th17-mediated disease, with key cytokines including interleukin-17 (IL-17) and IL-22 driving keratinocyte hyperproliferation. Atopic dermatitis is predominantly a Th2-mediated condition, with IL-4, IL-5, and IL-13 playing central roles in its pathogenesis. Tapinarof offers a targeted approach to rebalancing these immune pathways.

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

The cornerstone of tapinarof's activity is its function as an agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a transcription factor widely expressed in immune cells (including T cells and antigen-presenting cells) and skin cells (keratinocytes).[1] Upon binding by a ligand such as tapinarof, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of AhR by tapinarof initiates three primary downstream effects that collectively contribute to its therapeutic efficacy:

-

Downregulation of Pro-inflammatory Cytokines: Tapinarof has been shown to suppress the expression of key inflammatory cytokines involved in both psoriasis and atopic dermatitis. This includes the Th17 cytokines IL-17A and IL-17F, as well as the Th2 cytokines IL-4, IL-5, and IL-13.[2][3]

-

Restoration of Skin Barrier Function: A compromised skin barrier is a hallmark of both psoriasis and atopic dermatitis. Tapinarof promotes the expression of essential skin barrier proteins, including filaggrin and loricrin, which are crucial for maintaining the structural integrity of the epidermis.[2][3]

-

Reduction of Oxidative Stress: Tapinarof enhances the antioxidant response by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular defense against oxidative stress.[3]

Signaling Pathways

The immunomodulatory effects of tapinarof are mediated through distinct signaling pathways initiated by AhR activation.

Regulation of Inflammatory Cytokines

dot

Caption: Tapinarof's regulation of pro-inflammatory cytokines.

Skin Barrier Restoration

dot```dot digraph "Tapinarof_Skin_Barrier_Restoration" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Tapinarof Signaling Pathway for Skin Barrier Restoration", rankdir="TB", splines=ortho, nodesep=0.5, newrank=true]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Tapinarof [label="Tapinarof", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AhR_cytoplasm [label="AhR (cytoplasm)"]; AhR_ARNT_complex [label="Tapinarof-AhR-ARNT\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, color="#5F6368"]; Barrier_Protein_Genes [label="Filaggrin & Loricrin\nGene Promoters"]; Gene_Expression [label="Increased Gene\nExpression"]; Barrier_Proteins [label="Filaggrin & Loricrin\nProteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Skin_Barrier_Function [label="Enhanced Skin\nBarrier Function", fillcolor="#34A853", fontcolor="#FFFFFF"];

Tapinarof -> AhR_cytoplasm [label="binds & activates"]; AhR_cytoplasm -> AhR_ARNT_complex [label="translocates to nucleus\n& dimerizes with ARNT"]; AhR_ARNT_complex -> Barrier_Protein_Genes [label="upregulates transcription of"]; Barrier_Protein_Genes -> Gene_Expression; Gene_Expression -> Barrier_Proteins [label="increased translation of"]; Barrier_Proteins -> Skin_Barrier_Function [label="leads to"]; }

Caption: Tapinarof's activation of the Nrf2 antioxidant pathway.

Quantitative Data from Clinical Trials

The efficacy and safety of tapinarof have been evaluated in several large-scale, randomized, double-blind, vehicle-controlled Phase 3 clinical trials. The pivotal trials for plaque psoriasis are PSOARING 1 and PSOARING 2, with a long-term extension study, PSOARING 3. [4]For atopic dermatitis, the key trials are ADORING 1 and ADORING 2. [5][6]

Plaque Psoriasis (PSOARING 1 & 2)

| Efficacy Endpoint (Week 12) | Tapinarof 1% Cream | Vehicle | p-value |

| PGA score of 0 or 1 and ≥2-grade improvement | |||

| PSOARING 1 | 35.4% | 6.0% | <0.001 |

| PSOARING 2 | 40.2% | 6.3% | <0.001 |

| PASI 75 Response | |||

| PSOARING 1 | 36.1% | 10.2% | <0.001 |

| PSOARING 2 | 47.6% | 6.9% | <0.001 |

PGA: Physician's Global Assessment; PASI 75: 75% reduction in Psoriasis Area and Severity Index.

Atopic Dermatitis (ADORING 1 & 2)

| Efficacy Endpoint (Week 8) | Tapinarof 1% Cream | Vehicle | p-value |

| vIGA-AD™ score of 0 or 1 and ≥2-grade improvement | |||

| ADORING 1 | 45.4% | 13.9% | <0.0001 |

| ADORING 2 | 46.4% | 18.0% | <0.0001 |

| EASI75 Response | |||

| ADORING 1 | 55.8% | 22.9% | <0.0001 |

| ADORING 2 | 59.1% | 21.2% | <0.0001 |

vIGA-AD™: Validated Investigator Global Assessment for Atopic Dermatitis; EASI75: 75% reduction in Eczema Area and Severity Index.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of tapinarof.

In Vitro Cytokine Production Assay

dot

Caption: Workflow for measuring in vitro cytokine production.

Methodology:

-

Cell Culture: Primary human epidermal keratinocytes or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

-

Stimulation: Cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide (LPS) for keratinocytes, or phorbol 12-myristate 13-acetate (PMA) and ionomycin for T cells) to induce cytokine production.

-

Treatment: Concurrently with stimulation, cells are treated with a range of concentrations of tapinarof or a vehicle control.

-

Incubation: Cells are incubated for a period of 24 to 48 hours to allow for cytokine secretion.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentrations of specific cytokines (e.g., IL-17, IL-4, IL-13) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay platform.

-

Data Analysis: The results are analyzed to determine the dose-dependent effect of tapinarof on cytokine production, typically expressed as a percentage reduction compared to the vehicle-treated control.

Skin Barrier Protein Expression Assay

dot

Caption: Workflow for assessing skin barrier protein expression.

Methodology:

-

Cell/Tissue Culture: Human keratinocytes are cultured to confluence and induced to differentiate, or ex vivo human skin explants are used.

-

Treatment: The cells or tissues are treated with tapinarof or a vehicle control for 48 to 72 hours.

-

Protein Extraction: Total protein is extracted from the cells or tissue.

-

Quantification:

-

Western Blot: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against filaggrin and loricrin. The intensity of the protein bands is quantified and normalized to a loading control (e.g., GAPDH).

-

Immunohistochemistry: Skin sections are stained with antibodies against filaggrin and loricrin, and the intensity and distribution of the staining are analyzed microscopically.

-

-

Data Analysis: The results are analyzed to determine the fold-change in the expression of filaggrin and loricrin in tapinarof-treated samples compared to the vehicle control.

Conclusion

Tapinarof's interaction with the immune system is mediated through its targeted activation of the aryl hydrocarbon receptor. This novel mechanism of action provides a multi-pronged approach to treating inflammatory skin diseases by simultaneously reducing inflammation, restoring the skin barrier, and combating oxidative stress. The robust clinical trial data for both plaque psoriasis and atopic dermatitis underscore the significant therapeutic potential of this first-in-class topical agent. Further research into the nuances of AhR signaling will continue to illuminate the full spectrum of tapinarof's immunomodulatory effects and may open avenues for its application in other immune-mediated conditions.

References

- 1. Tapinarof in the treatment of psoriasis: A review of the unique mechanism of action of a novel therapeutic aryl hydrocarbon receptor-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tapinarof - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. dermnetnz.org [dermnetnz.org]

- 4. dermatologytimes.com [dermatologytimes.com]

- 5. hcplive.com [hcplive.com]

- 6. Tapinarof cream 1% once daily: Significant efficacy in the treatment of moderate to severe atopic dermatitis in adults and children down to 2 years of age in the pivotal phase 3 ADORING trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Telomerase-Based Cancer Vaccines: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telomerase, specifically its catalytic subunit human Telomerase Reverse Transcriptase (hTERT), represents a near-universal tumor-associated antigen, expressed in over 85% of human cancers but quiescent in most normal somatic cells.[1][2][3] This differential expression makes hTERT an attractive target for therapeutic cancer vaccines. The fundamental principle of these vaccines is to break the host's immune tolerance to this self-antigen, stimulating a robust and targeted T-cell response capable of recognizing and eliminating hTERT-positive cancer cells. This guide provides an in-depth overview of the core principles underpinning telomerase-based cancer vaccines, detailing their mechanisms of action, diverse platform technologies, and the experimental protocols used to evaluate their efficacy. Quantitative data from key clinical trials are summarized to provide a comparative landscape of the field's progress.

The Rationale for Targeting Telomerase

Cancer cells achieve replicative immortality, a hallmark of cancer, largely through the reactivation of telomerase.[2] This enzyme, a ribonucleoprotein, adds telomeric repeats to the ends of chromosomes, preventing the progressive shortening that otherwise leads to cellular senescence or apoptosis.[4] The catalytic subunit, hTERT, is the rate-limiting component of the telomerase complex.[1]

The utility of hTERT as a vaccine target is multifaceted:

-

Broad Applicability: hTERT is overexpressed in the vast majority of human malignancies, including pancreatic, lung, prostate, and melanoma, making a single therapeutic agent potentially applicable to numerous cancer types.[3][5][6]

-

Essential Function: As hTERT is critical for sustained tumor proliferation, cancer cells are less likely to downregulate its expression to escape immune detection, as this would compromise their survival.[2]

-

Immunogenicity: Despite being a self-antigen, hTERT can be recognized by the immune system. T-cell precursors specific for hTERT peptides are present in both healthy individuals and cancer patients, suggesting that immune tolerance can be overcome with effective vaccination strategies.[7]

Mechanisms of Action: Eliciting an Anti-Tumor T-Cell Response

Telomerase-based cancer vaccines are designed to activate both the CD8+ cytotoxic T-lymphocyte (CTL) and CD4+ helper T-cell (Th) arms of the adaptive immune system. The general mechanism proceeds as follows:

-

Antigen Introduction: The vaccine introduces hTERT-derived antigens (peptides, DNA, or RNA) into the body, often with an adjuvant to stimulate an initial innate immune response.

-

Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells (DCs), take up the vaccine components. The hTERT antigens are processed and presented on Major Histocompatibility Complex (MHC) class I and class II molecules.

-

T-Cell Priming and Activation: In the lymph nodes, APCs present the hTERT peptides to naive T-cells. Presentation via MHC class II activates CD4+ helper T-cells, which are crucial for orchestrating a potent and durable immune response. Presentation on MHC class I primes hTERT-specific CD8+ T-cells.

-

Clonal Expansion: Activated CD4+ and CD8+ T-cells undergo clonal expansion, creating a large population of T-cells that recognize hTERT.

-

Tumor Infiltration and Killing: These effector T-cells traffic to the tumor site. CD8+ CTLs directly recognize hTERT peptides presented on the surface of cancer cells and kill them through the release of cytotoxic granules (perforin and granzymes) or through Fas-FasL interactions.

Vaccine Platforms and Strategies

Several distinct platforms are utilized to deliver hTERT antigens, each with unique advantages and challenges.

Peptide-Based Vaccines

This is the most clinically evaluated platform. These vaccines consist of synthetic peptides corresponding to immunogenic epitopes of the hTERT protein.

-

Composition: They can include short peptides designed to bind specific MHC class I alleles or longer peptides that can be processed and presented by both MHC class I and II molecules, thereby activating both CD8+ and CD4+ T-cells. Multi-peptide vaccines, like GX301, aim to cover a broader range of HLA haplotypes.[7]

-

Adjuvants: Peptides are poorly immunogenic on their own and require adjuvants. Granulocyte-macrophage colony-stimulating factor (GM-CSF) is commonly used to recruit and activate APCs at the injection site. Montanide ISA-51, a water-in-oil emulsion, creates a depot effect, slowly releasing the antigen.[7]

-

Examples:

-

GV1001: A 16-amino acid peptide from the hTERT active site, administered with GM-CSF. It is the only hTERT vaccine to have received market approval (in South Korea for pancreatic cancer).[3]

-

UV1: A vaccine containing three long synthetic peptides, designed to induce a CD4+ T-cell response. It is administered with a GM-CSF adjuvant.

-

GX301: A multi-peptide vaccine with four hTERT peptides and two adjuvants (Montanide ISA-51 and Imiquimod).[7]

-

DNA-Based Vaccines

DNA vaccines use a plasmid containing the gene encoding for the hTERT protein.

-

Mechanism: The plasmid is taken up by host cells (e.g., muscle or skin cells) at the injection site. These cells then transcribe and translate the hTERT gene, producing the antigen endogenously. This facilitates robust presentation on MHC class I molecules, leading to a strong CD8+ T-cell response. To enhance safety and immunogenicity, the encoded hTERT is often a modified, enzymatically inactive version.

-

Delivery: A significant challenge for DNA vaccines is achieving efficient delivery into the cell nucleus. In vivo electroporation, which uses brief electrical pulses to create temporary pores in cell membranes, is often used to enhance plasmid uptake.

-

Example:

-

INVAC-1: A DNA plasmid encoding a modified, inactive version of hTERT. It has been shown to induce both CD4+ and CD8+ T-cell responses.

-

Dendritic Cell (DC)-Based Vaccines

This is a form of personalized cell-based therapy. DCs, the most potent APCs, are harvested from the patient, loaded with hTERT antigens ex vivo, and then re-infused.

-

Mechanism: Autologous DCs are generated from peripheral blood monocytes. These DCs are then loaded with hTERT antigens, which can be in the form of synthetic peptides or mRNA encoding the hTERT protein. The activated, antigen-loaded DCs are injected back into the patient, where they migrate to lymph nodes to prime T-cells with high efficiency.

-

Advantages: This approach leverages the potent antigen-presenting capability of DCs to initiate a strong immune response.

-

Challenges: The manufacturing process is complex, patient-specific, and costly.

Clinical Trial Data Overview

Clinical trials have demonstrated that telomerase vaccines are generally safe and can induce hTERT-specific immune responses. Clinical efficacy has been variable, with promising results often seen in combination with other immunotherapies like checkpoint inhibitors.

Table 1: Summary of Quantitative Results from Key Telomerase Vaccine Clinical Trials

| Vaccine | Platform | Cancer Type(s) | Key Findings & Quantitative Data | Citation(s) |

| UV1 | Peptide | Malignant Melanoma | Phase I (UV1-103, with Pembrolizumab): - Objective Response Rate (ORR): 57%- Complete Response (CR) Rate: 33%- 2-Year Overall Survival (OS) Rate: 73.3%- 4-Year OS Rate: 69.5% | [1][5][8] |

| INVAC-1 | DNA | Advanced Solid Tumors | Phase I: - Disease Stabilization: 58% of patients- Immune Response (CD4/CD8): 63% of patients- 1-Year OS Rate: 65%- Median OS: 15 months | [1][4][8] |

| GX301 | Peptide | Metastatic Castration-Resistant Prostate Cancer | Phase II: - Overall Immune Responder Rate: 54%- Patients with at least one vaccine-specific immune response: 95% | [4][7] |

| GV1001 | Peptide | Pancreatic Cancer, NSCLC, Melanoma | Pancreatic Cancer (Phase III, TeloVac): - Did not improve overall survival compared to chemotherapy alone.General: - Has shown induction of immune responses in a majority of patients in various trials. | [3] |

Key Experimental Protocols

The evaluation of telomerase vaccine efficacy relies on a suite of standardized immunological assays to quantify the magnitude and quality of the induced T-cell response.

Protocol: IFN-γ ELISpot Assay for hTERT-Specific T-Cells

Objective: To quantify the frequency of hTERT-specific T-cells that secrete Interferon-gamma (IFN-γ) upon antigen stimulation.

Methodology:

-

Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody. Incubate overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C.

-

Cell Plating: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects. Add 2x10⁵ to 5x10⁵ PBMCs per well.

-

Stimulation: Add hTERT peptide pools (e.g., 1-10 µg/mL final concentration) to the experimental wells. Use a negative control (medium/DMSO) and a positive control (e.g., Phytohemagglutinin).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash and add Streptavidin-Alkaline Phosphatase (or HRP) conjugate. Incubate for 1 hour.

-

Development: Wash and add a substrate solution (e.g., BCIP/NBT). Stop the reaction when distinct spots emerge.

-

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Protocol: ⁵¹Cr-Release Cytotoxicity Assay

Objective: To measure the ability of vaccine-induced cytotoxic T-lymphocytes (CTLs) to kill hTERT-expressing target cells.

Methodology:

-

Target Cell Labeling: Incubate hTERT-positive tumor target cells (e.g., 1x10⁶ cells) with 50-100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Washing: Wash the target cells three times with culture medium to remove unincorporated ⁵¹Cr. Resuspend at a known concentration (e.g., 1x10⁵ cells/mL).

-

Effector and Target Cell Plating: Plate 1x10⁴ labeled target cells into each well of a 96-well round-bottom plate. Add effector cells (PBMCs or isolated CTLs from vaccinated subjects) at various Effector-to-Target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Controls:

-

Spontaneous Release: Target cells with medium only (measures baseline leakage).

-

Maximum Release: Target cells with a detergent (e.g., 1% Triton X-100) to lyse all cells.

-

-

Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate again. Carefully collect a portion of the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol: Flow Cytometry for T-Cell Immunophenotyping

Objective: To identify and quantify different T-cell subsets (e.g., CD4+, CD8+, memory, effector) and their activation status in post-vaccination blood samples.

Methodology:

-

Sample Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

-

Surface Staining: Resuspend ~1x10⁶ PBMCs in FACS buffer. Add a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel might include:

-

Lineage Markers: CD3 (Pan T-cell), CD4 (Helper T-cell), CD8 (Cytotoxic T-cell).

-

Memory/Effector Markers: CD45RA, CCR7, CD62L.

-

Activation Markers: CD69, HLA-DR.

-

Exhaustion Markers: PD-1, TIM-3.

-

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells with FACS buffer to remove unbound antibodies.

-

Fixation/Permeabilization (for intracellular staining): If measuring intracellular proteins (e.g., cytokines like IFN-γ, TNF-α, or transcription factors like FoxP3), fix and permeabilize the cells using a commercial kit.

-

Intracellular Staining: Add antibodies against intracellular targets to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.

-

Final Wash: Wash the cells and resuspend in FACS buffer.

-

Acquisition: Acquire the data on a multi-color flow cytometer.

-

Analysis: Analyze the data using specialized software (e.g., FlowJo). Use a sequential gating strategy to first identify lymphocytes, then single cells, then T-cell populations (CD3+), and subsequently analyze subsets (CD4+, CD8+) for expression of memory, activation, and exhaustion markers.

Conclusion and Future Directions

Telomerase-based cancer vaccines represent a logically sound and broadly applicable immunotherapeutic strategy. Clinical data have confirmed their safety and immunogenicity, although monotherapy has yielded modest clinical results. The future of this field lies in rational combination therapies. Combining telomerase vaccines with immune checkpoint inhibitors is particularly promising; the vaccine can induce a de novo T-cell response, while checkpoint inhibitors can unleash these T-cells from the immunosuppressive tumor microenvironment. Further research will focus on optimizing vaccine platforms, adjuvant selection, and identifying biomarkers to predict which patients are most likely to respond to these promising therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Results of a first-in-human phase I study of INVAC-1, an optimized plasmid DNA encoding an inactive form of human telomerase reverse transcriptase (hTERT), in patients with advanced solid tumors. - ASCO [asco.org]

- 7. A First-in-Human Phase I Study of INVAC-1, an Optimized Human Telomerase DNA Vaccine in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chromium-51 Release Assay | Revvity [revvity.com]

In-Depth Technical Guide: Tapderimotide Peptide and its Immunogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tapderimotide is a synthetic peptide that has been investigated as a key component of the therapeutic cancer vaccine, Vx-001. This peptide is derived from human telomerase reverse transcriptase (hTERT), a protein that is overexpressed in the vast majority of cancer cells but shows limited expression in most normal somatic cells, making it an attractive target for cancer immunotherapy. This technical guide provides a comprehensive overview of the this compound peptide sequence, its immunogenic properties, the experimental methodologies used to characterize it, and its mechanism of action.

This compound Peptide Sequence

This compound is a 15-amino acid peptide with the following sequence[1]:

Sequence: Arginine - Threonine - Phenylalanine - Valine - Leucine - Arginine - Valine - Arginine - Alanine - Glutamine - Aspartic Acid - Proline - Proline - Proline - Glutamic Acid

One-Letter Code: R T F V L R V R A Q D P P P E

This peptide corresponds to amino acids 691-705 of the human telomerase reverse transcriptase protein and is also referred to as TERT 572 or TERT 572Y in some literature, with the "Y" indicating a modification to enhance immunogenicity. It is classified as a T-cell antigen.

Immunogenic Properties of this compound

The primary immunogenic property of this compound is its ability to elicit a specific cell-mediated immune response, primarily through the activation of cytotoxic T lymphocytes (CD8+ T-cells). This has been demonstrated in multiple clinical studies of the Vx-001 vaccine.

Summary of Immunogenicity Data

The immunogenicity of this compound, as a component of the Vx-001 vaccine, has been assessed in several clinical trials involving patients with various cancers, including non-small cell lung cancer (NSCLC). The key findings on the induction of a specific T-cell immune response are summarized in the table below.

| Clinical Trial Phase | Cancer Type | Percentage of Patients with Immune Response | Reference |

| Phase I/II | Various Advanced Cancers | 55% after 2 vaccinations, 70% after 6 vaccinations | [2] |

| Phase II | Advanced NSCLC | 66% | [2] |

| Phase IIb | Metastatic NSCLC | ~29% | [3] |

| Pilot Study | Various Advanced Tumors | 93% with specific CD8+ lymphocyte elicitation | [2] |

| ASCO Annual Meeting Abstract | Advanced NSCLC | 100% (7 out of 7 patients tested) | [4] |

These studies consistently demonstrate that this compound can induce a detectable, specific T-cell response in a significant portion of vaccinated patients. The immune response is often correlated with improved clinical outcomes, such as longer overall survival[2][3].

Experimental Protocols

The immunogenicity of this compound has been primarily evaluated using two key experimental techniques: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

ELISpot Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at the single-cell level. In the context of this compound, it is used to measure the frequency of peptide-specific T-cells that secrete interferon-gamma (IFN-γ) upon stimulation.

Methodology:

-

Plate Preparation: A 96-well PVDF membrane plate is pre-coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C. The plate is then washed and blocked to prevent non-specific binding.

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Stimulation: A defined number of PBMCs (e.g., 2 x 10^5 cells/well) are added to the wells of the prepared ELISpot plate. The cells are stimulated with:

-

This compound peptide (e.g., at a final concentration of 10 µg/mL).

-

A negative control (e.g., an irrelevant peptide or media alone).

-

A positive control (e.g., phytohemagglutinin or a pool of viral peptides) to ensure cell viability and functionality.

-

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2. During this time, activated T-cells secrete IFN-γ, which is captured by the antibodies on the membrane.

-

Detection: After incubation, the cells are removed, and the plate is washed. A biotinylated detection antibody specific for a different epitope of IFN-γ is added to the wells and incubated.

-

Visualization: Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added, followed by a substrate that produces a colored precipitate. Each spot that forms on the membrane represents a single IFN-γ-secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader. The number of this compound-specific T-cells is calculated by subtracting the number of spots in the negative control wells from the number of spots in the peptide-stimulated wells.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based technique that allows for the simultaneous identification of cell surface markers and intracellular cytokines. This provides a more detailed characterization of the responding T-cell population (e.g., CD8+).

Methodology:

-

Cell Stimulation: PBMCs are stimulated with this compound, a negative control, and a positive control in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This inhibitor blocks cytokine secretion, causing them to accumulate inside the cell.

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD3, CD4, and CD8, to identify T-cell subsets.

-

Fixation and Permeabilization: The cells are then fixed to preserve their cellular structure and permeabilized to allow antibodies to enter the cell.

-

Intracellular Staining: Fluorescently labeled antibodies against intracellular cytokines, such as IFN-γ, TNF-α, and IL-2, are added to the permeabilized cells.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. By gating on the CD8+ T-cell population, the percentage of cells producing specific cytokines in response to this compound can be determined.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Cancer Immunotherapies Targeting Telomerase [mdpi.com]

- 3. Clinical activity of a htert (vx-001) cancer vaccine as post-chemotherapy maintenance immunotherapy in patients with stage IV non-small cell lung cancer: final results of a randomised phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

The Role of Polo-like Kinase 1 (PLK1) as a Tumor-Associated Antigen and Therapeutic Target

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "Tapderimotide" did not yield any publicly available scientific information. The following guide focuses on Polo-like Kinase 1 (PLK1), a well-documented tumor-associated antigen that may be the intended subject of inquiry.

Executive Summary

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Its overexpression is a hallmark of a wide spectrum of human cancers and is frequently associated with poor prognosis, making it a highly attractive tumor-associated antigen for the development of targeted cancer therapies.[1][3][4][5] This technical guide provides a comprehensive overview of the function of PLK1 as a tumor-associated antigen, detailing its signaling pathways, the quantitative evidence of its role in cancer, and the experimental protocols used to investigate its function and inhibition.

PLK1: A Key Regulator of Mitosis and a Bona Fide Oncogene

PLK1 is a master regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[1][2] Its activity is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[2][4] In cancer cells, PLK1 is often constitutively active or overexpressed, leading to uncontrolled cell proliferation and genomic instability.[1][4] This aberrant expression contributes to tumorigenesis by promoting cell proliferation, transformation, and epithelial-to-mesenchymal transition (EMT).[1][3]

PLK1 Overexpression Across Various Cancer Types

The overexpression of PLK1 has been documented in a multitude of cancer types, highlighting its broad relevance as a tumor-associated antigen.

| Cancer Type | PLK1 Overexpression Data | Reference |

| Pancreatic Cancer | Overexpressed in 9 out of 10 tested pancreatic cancer cell lines and in 4 out of 4 tested human tumors. Immunohistochemical staining showed overexpression in 26 of 35 patient tumors. | [6] |

| Tamoxifen-Resistant Breast Cancer | PLK1 mRNA level in TAMR-MCF-7 cells was 9.19-fold higher than in parental MCF-7 cells. Protein expression of PLK1 was 11.79-fold higher. | [7] |

| Glioma | Higher PLK1 mRNA levels are associated with poorer overall survival (OS) and disease-free survival (DFS) in pan-cancer analyses, including gliomas. | [5] |

| Lung Adenocarcinoma (LUAD) | Elevated PLK1 promotes an immunosuppressive tumor microenvironment. | [8] |

| Synovial Sarcoma | PLK1 is overexpressed in synovial sarcoma tissues, which is associated with a poor prognosis. | [9] |

| Various Cancers | Overexpressed in melanoma, breast, ovarian, thyroid, colon, prostate, pancreatic, head and neck, non–small cell lung cancer, and non-Hodgkin lymphomas. | [4] |

Signaling Pathways Involving PLK1 in Cancer

PLK1 is a critical node in several signaling pathways that are fundamental to cancer cell survival and proliferation.

The PI3K-PDK1-PLK1-MYC Signaling Pathway

Recent research has uncovered a novel signaling pathway linking two major oncogenic programs: PI3K and MYC.[10] In this pathway, PDK1 directly phosphorylates and activates PLK1, which in turn phosphorylates and stabilizes the MYC oncoprotein, promoting cellular transformation.[10]

PLK1 in Cell Cycle Regulation

PLK1's canonical role is in the regulation of the G2/M phase of the cell cycle. It phosphorylates and activates Cdc25C, which in turn activates the CyclinB1/CDK1 complex, a key driver of mitotic entry.[2]

References

- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Polo-like kinase 1 is related with malignant characteristics and inhibits macrophages infiltration in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. "Single-cell analysis identifies PLK1 as a driver of immunosuppressive " by Yifan Kong, Chaohao Li et al. [uknowledge.uky.edu]

- 9. Overexpression of oncogenic polo-like kinase 1 disrupts the invasiveness, cell cycle, and apoptosis in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Connections Between Old Pathways: PDK1 Signaling Promotes Cellular Transformation through PLK1-Dependent MYC Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro T-Cell Activation Assays: Evaluating the Immunomodulatory Effects of Tapinarof

For Researchers, Scientists, and Drug Development Professionals

Introduction